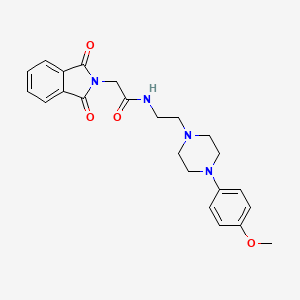

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Description

This compound features a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide group to a piperazine ring substituted with a 4-methoxyphenyl group. The structure combines a planar, electron-deficient isoindolinone core with a flexible piperazine-ethylamine chain, which may enhance binding to biological targets such as receptors or enzymes.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-31-18-8-6-17(7-9-18)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-9H,10-16H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTDGVXZQDEANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3-dioxoisoindolin-2-yl core This can be achieved through the reaction of phthalic anhydride with an appropriate amine under controlled conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The presence of the 1,3-dioxoisoindolin-2-yl group makes the compound susceptible to oxidation reactions.

Reduction: : Reduction reactions can be performed on the carbonyl groups within the compound.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of substituted piperazines or other derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.

Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The 1,3-dioxoisoindolin-2-yl group may interact with these targets through hydrogen bonding or hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine Ring Substitutions

a) Positional Isomerism of Methoxy Groups

- Target Compound : 4-Methoxyphenyl on piperazine (para-substitution) enhances steric accessibility and electronic effects compared to ortho-substituted analogues.

- Analogues: Compound 1 in : 2-Methoxyphenyl (ortho-substitution) on piperazine. Ortho-substitution may reduce rotational freedom and hinder binding to flat receptor pockets compared to the para-substituted target compound . Formoterol-related compounds (): Piperazine derivatives with 4-methoxyphenethyl groups.

b) Aryl and Heteroaryl Substituents

- 4-Fluorophenyl (): Replacing 4-methoxyphenyl with 4-fluorophenyl introduces electronegativity, increasing lipophilicity (logP) but reducing hydrogen-bonding capacity. This may affect blood-brain barrier penetration .

- Benzoylpiperazine (): The benzoyl group adds a carbonyl moiety, which could enhance π-π stacking but reduce basicity of the piperazine nitrogen, altering protonation states at physiological pH .

Acetamide Linker Modifications

- Target Compound: Acetamide directly connects the isoindolinone and piperazine-ethyl chain, offering rigidity and defined geometry.

- However, the nitro group in 1.7 () may reduce metabolic stability compared to the target’s methoxy group .

Heterocyclic Core Variations

- Isoindolinone vs. Pyrimidine/Indazole (): The target’s isoindolinone core is less aromatic than pyrimidine or indazole systems in patent compounds (e.g., Example 121, ). This difference could reduce intercalation with DNA but improve solubility .

- Thiadiazole Derivatives (): Thiadiazole rings (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) introduce sulfur-based reactivity, which may enhance covalent binding but increase toxicity risks .

Comparative Data Table

Key Research Findings

- Electronic Effects : The target’s 4-methoxyphenyl group provides balanced electron donation, favoring interactions with hydrophobic pockets, while fluorophenyl analogues () prioritize lipophilicity .

- Linker Flexibility : Rigid acetamide linkers (target compound) may improve target specificity over flexible ethyl spacers () .

- Metabolic Stability: Isoindolinone cores are less prone to oxidative metabolism compared to thiazole or thiadiazole systems () .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 430.52 g/mol. The compound features a complex structure that includes an isoindole moiety and a piperazine ring, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O4 |

| Molecular Weight | 430.52 g/mol |

| CAS Number | 1185170-41-5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to This compound . For instance, derivatives exhibiting isoindole frameworks have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. A notable study reported an IC50 value of 4.36 μM for a closely related compound, indicating promising anticancer efficacy compared to standard treatments like doxorubicin .

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activities. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, potentially leading to anxiolytic or antidepressant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both isoindole and piperazine moieties allows for diverse interactions with biological targets. For example:

- Isoindole moiety : Contributes to anticancer activity through mechanisms such as topoisomerase inhibition.

- Piperazine ring : Modifications here can enhance receptor affinity and selectivity.

Case Studies

- Anticancer Evaluation : In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines. A derivative was tested against HCT116 cells, showing an IC50 value comparable to established chemotherapeutics .

- Neuropharmacological Assessment : A study focused on the effects of similar piperazine-containing compounds on rodent models indicated potential anxiolytic effects when administered at specific dosages, providing preliminary evidence for further exploration in neuropharmacology .

Q & A

Q. Which in silico models prioritize compounds for toxicity testing?

- Answer : Use ADMET Predictor™ or SwissADME to estimate hepatotoxicity (e.g., Ames test alerts) and blood-brain barrier penetration. Molecular dynamics simulations predict hERG channel binding (cardiotoxicity risk). Follow up with zebrafish embryo toxicity assays (LC₅₀) for rapid in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.